Flerobuterol

Receptor binding β-adrenoceptor pharmacology Antidepressant screening

Flerobuterol (CAS: 82101-10-8) is a differentiated β-adrenergic agonist research tool. Unlike classic β-agonists, it demonstrates unique CNS selectivity, failing to stimulate cAMP in the cerebellum (β2-rich) while retaining cortical (β1) activity. This stereospecific compound exhibits intermediate β-adrenoceptor affinity (Ki ~926 nM), enabling precise serotonergic and behavioral pharmacology studies. Ensure authentic, high-purity material for reproducible research outcomes. Not for human use.

Molecular Formula C12H18FNO
Molecular Weight 211.28 g/mol
CAS No. 82101-10-8
Cat. No. B1672768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlerobuterol
CAS82101-10-8
SynonymsCRL 40827
CRL-40827
flerobuterol
flerobuterol fumarate
flerobuterol hydrochloride
Molecular FormulaC12H18FNO
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=CC=C1F)O
InChIInChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3
InChIKeyXTJMTDZHCLBKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flerobuterol (82101-10-8): A β-Adrenergic Agonist with Central Antidepressant Potential in Clinical-Stage Research


Flerobuterol (CAS: 82101-10-8; developmental code name CRL-40827) is a lipophilic β-adrenergic receptor agonist related to the salbutamol/albuterol class that activates β1-, β2-, and β3-adrenergic receptors [1]. The compound was under development by Cephalon and Lafon in France for the treatment of major depressive disorder, reaching phase 2 clinical trials prior to development discontinuation in 2007 [2]. Unlike classical β-agonists developed primarily for bronchodilation, flerobuterol was specifically pursued as a centrally acting antidepressant agent with the capacity to enhance serotonergic neurotransmission [3].

Why Generic β-Agonist Substitution Cannot Replicate Flerobuterol's Experimental Profile


Despite sharing a common β-adrenoceptor agonist pharmacophore with salbutamol (albuterol), clenbuterol, and isoproterenol, flerobuterol exhibits a unique constellation of pharmacological properties that preclude simple substitution. First, its receptor binding profile differs quantitatively: flerobuterol (Ki ≈ 926 nM) demonstrates ~5-fold greater affinity for central β-adrenoceptors than salbutamol (Ki ≈ 4600 nM) yet ~7-fold lower affinity than isoproterenol (Ki ≈ 140 nM), positioning it in an intermediate affinity band that may confer distinct in vivo pharmacodynamics [1]. Second, flerobuterol displays stereospecific binding with l-flerobuterol (Ki = 483 nM) being 70-fold more potent than d-flerobuterol (Ki = 34 μM), an enantiomeric differentiation that racemic salbutamol or isoproterenol preparations do not capture [2]. Third, flerobuterol's regional brain activity differs qualitatively from its analogs: unlike clenbuterol and salbutamol, flerobuterol fails to stimulate cAMP accumulation in the cerebellum—a β2-adrenoceptor-rich region—while retaining activity in β1-adrenoceptor-dominant cerebral cortex . These receptor-level distinctions translate into divergent behavioral pharmacology in rodent models, where flerobuterol and salbutamol share certain antidepressant-like effects yet differ from imipramine in the behavioral despair test [3]. For researchers requiring precise pharmacological tools or those evaluating β-agonist-based antidepressant mechanisms, generic substitution is scientifically unsound.

Quantitative Comparative Evidence: Flerobuterol (CAS 82101-10-8) Differentiation Metrics


β-Adrenoceptor Binding Affinity: Flerobuterol vs. Salbutamol and Isoproterenol

In a head-to-head radioligand displacement study using [3H]CGP 12177 in rat cerebral cortex membranes, dl-flerobuterol exhibited an inhibition constant (Ki) of 926 nM, demonstrating approximately 5-fold greater affinity than salbutamol (Ki = 4600 nM) but approximately 7-fold lower affinity than isoproterenol (Ki = 140 nM) [1]. The affinity of flerobuterol was highly stereospecific, with the active l-enantiomer (Ki = 483 nM) showing 70-fold greater potency than the d-enantiomer (Ki = 34 μM) [2]. This places flerobuterol in a distinct intermediate affinity range among β-adrenoceptor agonists with central nervous system activity.

Receptor binding β-adrenoceptor pharmacology Antidepressant screening

cAMP Stimulation: Flerobuterol Partial Agonism vs. Isoproterenol and Norepinephrine

In functional assays using rat cerebral cortex slices, flerobuterol (100 μM) produced a cAMP increase of 140% over basal levels, compared with maximal stimulations of 380% for isoproterenol and 460% for norepinephrine [1]. This demonstrates that flerobuterol acts as a partial agonist with substantially lower intrinsic efficacy at central β-adrenoceptors. Additionally, flerobuterol competitively antagonized isoproterenol- and norepinephrine-stimulated cAMP accumulation, with the antagonism being fully surmountable by 10 μM isoproterenol [2].

cAMP signaling Functional agonism β-adrenoceptor efficacy

Regional Brain Selectivity: Flerobuterol vs. Clenbuterol, Salbutamol, and Isoproterenol

In a comparative study examining β-adrenoceptor agonist effects on cAMP accumulation across rat brain regions, all five tested agonists (clenbuterol, flerobuterol, isoproterenol, salbutamol, and tulobuterol) stimulated cAMP accumulation in the cerebral cortex (β1-adrenoceptor predominant). However, flerobuterol was uniquely inactive in the cerebellum—a region containing almost exclusively β2-adrenoceptors—whereas the other agonists retained activity . This regional inactivity was observed under standard assay conditions and in the presence of forskolin potentiation .

Brain region selectivity β1 vs. β2 receptor Adenylyl cyclase

Antidepressant-Like Activity: Flerobuterol vs. Imipramine and Salbutamol in Rodent Models

In a systematic behavioral pharmacology evaluation in mice, flerobuterol (0.5-32 mg/kg, i.p.) was compared with imipramine (tricyclic antidepressant) and salbutamol (β2-agonist) across classical psychopharmacological tests [1]. Flerobuterol fully prevented apomorphine-induced hypothermia (16 mg/kg, s.c.) and partly reversed reserpine- and oxotremorine-induced hypothermia, effects shared with both imipramine and salbutamol [2]. However, a key differentiation emerged in the behavioral despair test: unlike imipramine, flerobuterol and salbutamol did not reduce immobility duration [3]. At higher doses (16-32 mg/kg), flerobuterol uniquely enhanced the toxic effects of yohimbine [4].

Antidepressant screening Behavioral pharmacology Apomorphine antagonism

Cardiovascular Effects in β-Blocker Overdose: Flerobuterol vs. Clenbuterol and Isoprenaline

In a rat model of acute d,l-propranolol intoxication (30 mg/kg/h infusion), three β-adrenoceptor agonists were compared for their effects on cardiovascular and respiratory variables and survival time [1]. Neither flerobuterol (1, 3, 10 μg/kg/min), clenbuterol (10, 25, 50 μg/kg/min), nor isoprenaline (10, 25, 50 μg/kg/min) produced any beneficial effect on survival or physiological variables in spontaneously breathing rats [2]. The study characterized flerobuterol as a β2-selective, lipophilic agonist [3].

Cardiovascular pharmacology β-blocker intoxication In vivo efficacy

Serotonergic Modulation: Flerobuterol Temporal Effects on 5-HT Synthesis

In a 2-day continuous subcutaneous infusion study (0.5 mg/kg/day via osmotic pump), flerobuterol significantly increased plasma tryptophan (both free and total fractions) and decreased plasma leucine and isoleucine, resulting in significantly increased facilitated transport of tryptophan across the blood-brain barrier [1]. This corresponded to increased 5-HT synthesis in the dorsal and median raphe and in most postsynaptic structures, except the hypothalamus [2]. After 14 days of treatment, the enhanced facilitated transport of tryptophan was no longer present, and the increased 5-HT synthesis rate persisted only in the parietal cortex, occipital cortex, and superior colliculus [3].

Serotonin synthesis Tryptophan transport Neurochemical time course

Optimal Research Applications for Flerobuterol (CAS 82101-10-8) Based on Quantitative Evidence


Central β-Adrenoceptor Binding Studies Requiring Intermediate Affinity Reference

For radioligand binding assays characterizing novel β-adrenoceptor ligands, flerobuterol serves as a well-characterized intermediate-affinity reference compound. Its Ki of 926 nM in rat cerebral cortex [1] bridges the affinity gap between high-affinity ligands like isoproterenol (Ki = 140 nM) and lower-affinity agents like salbutamol (Ki = 4600 nM). The availability of stereospecific affinity data (l-enantiomer Ki = 483 nM vs. d-enantiomer Ki = 34 μM) [2] further enables enantioselectivity benchmarking.

β-Adrenoceptor Subtype Signaling Research with Brain-Region Selectivity Requirements

Investigators studying β1- versus β2-adrenoceptor signaling mechanisms in brain tissue can exploit flerobuterol's unique regional selectivity. Unlike clenbuterol, salbutamol, isoproterenol, and tulobuterol, flerobuterol fails to stimulate cAMP accumulation in cerebellum (β2-adrenoceptor-rich) while retaining activity in cerebral cortex (β1-adrenoceptor-predominant) . This property makes flerobuterol a valuable pharmacological tool for dissecting β-adrenoceptor subtype contributions to central nervous system signaling.

Antidepressant Drug Discovery Programs Investigating Non-Monoaminergic Mechanisms

Flerobuterol's behavioral pharmacology profile—full prevention of apomorphine-induced hypothermia coupled with lack of effect in the behavioral despair test—offers a differentiated β-agonist reference for antidepressant screening programs [3]. Researchers evaluating β-adrenoceptor-mediated antidepressant mechanisms can use flerobuterol as a comparator to distinguish effects driven by serotonergic enhancement (shared with flerobuterol) from those requiring monoamine reuptake inhibition (imipramine-like) [4].

Neurochemical Studies of Chronic β-Adrenoceptor Modulation of Serotonergic Systems

For studies examining sustained β-adrenoceptor agonist effects on brain serotonin synthesis, flerobuterol provides a documented time course of regional adaptation: acute (2-day) broad enhancement of 5-HT synthesis followed by chronic (14-day) restricted persistence in parietal/occipital cortex and superior colliculus [5]. This temporal and regional specificity supports experimental designs investigating β-agonist-induced neuroplasticity in serotonergic circuits.

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